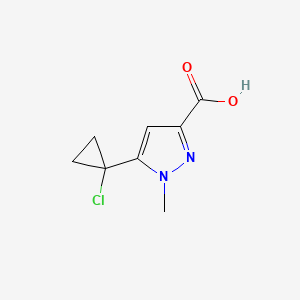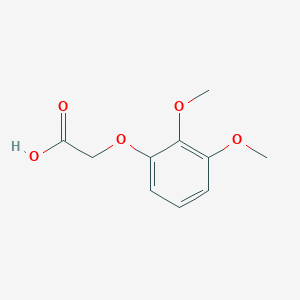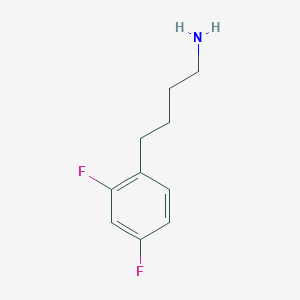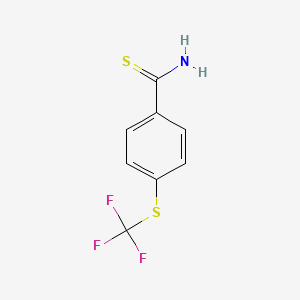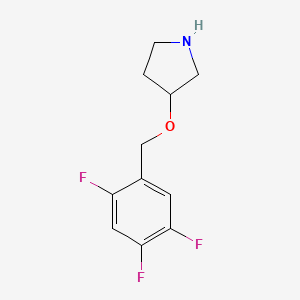
3-(Cyclopentylmethyl)piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopentylmethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopentylmethyl group attached to the piperidine ring, along with a hydroxyl group at the third position. Piperidine derivatives are known for their significant role in the pharmaceutical industry, serving as key building blocks for the synthesis of various drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentylmethyl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Cyclopentylmethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Cyclopentylmethyl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopentylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their pharmacological effects. For example, they may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes .
Comparación Con Compuestos Similares
Piperidine: The parent compound, which serves as the basis for many derivatives.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Matrine: A piperidine alkaloid with anticancer and antimicrobial activities.
Uniqueness: 3-(Cyclopentylmethyl)piperidin-3-ol is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H21NO |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
3-(cyclopentylmethyl)piperidin-3-ol |
InChI |
InChI=1S/C11H21NO/c13-11(6-3-7-12-9-11)8-10-4-1-2-5-10/h10,12-13H,1-9H2 |
Clave InChI |
YZQCUGURAXAWSI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC2(CCCNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


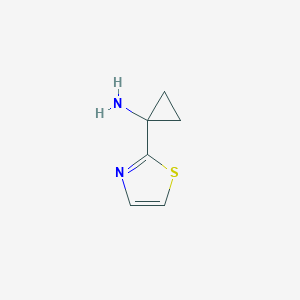
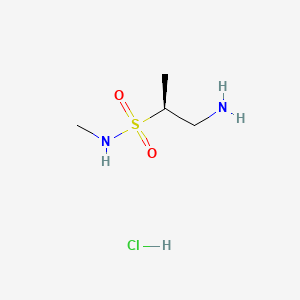
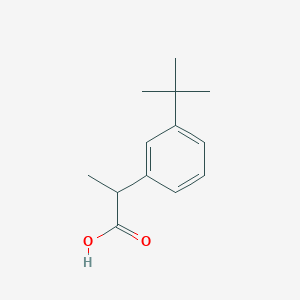
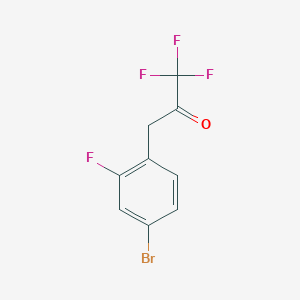

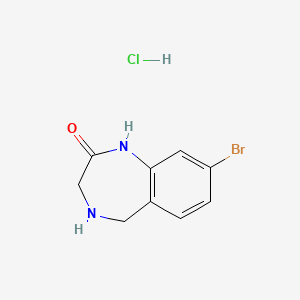
![Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans](/img/structure/B13591784.png)
